molecular formula C12H11N3O2 B2802664 N1-(2-cyanophenyl)-N2-cyclopropyloxalamide CAS No. 898356-04-2

N1-(2-cyanophenyl)-N2-cyclopropyloxalamide

Cat. No.: B2802664
CAS No.: 898356-04-2
M. Wt: 229.239
InChI Key: MPCNHZBBEKMIMJ-UHFFFAOYSA-N
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Description

N’-(2-cyanophenyl)-N-cyclopropyloxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of a 2-cyanophenyl group and a cyclopropyl group attached to the oxamide moiety

Mechanism of Action

Target of Action

It’s structurally similar to perampanel , a non-competitive AMPA glutamate receptor antagonist . Therefore, it’s plausible that N1-(2-cyanophenyl)-N2-cyclopropyloxalamide might also target the AMPA glutamate receptors, which play a crucial role in fast synaptic transmission in the central nervous system .

Mode of Action

If we consider its potential similarity to perampanel, it might decrease neuronal excitation by non-competitive inhibition of the ampa receptor . This means it would bind to a site on the receptor distinct from the active site, preventing the receptor from adopting an active conformation without directly competing with the agonist.

Biochemical Pathways

If it acts similarly to perampanel, it would affect the glutamatergic signaling pathway by inhibiting ampa receptors . This could lead to a decrease in excitatory neurotransmission, potentially affecting various downstream effects such as synaptic plasticity, learning, and memory.

Result of Action

If it acts similarly to perampanel, it might lead to a decrease in neuronal excitation , which could potentially result in anticonvulsant effects, given the role of AMPA receptors in seizure activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-cyanophenyl)-N-cyclopropyloxamide typically involves the reaction of 2-cyanobenzoyl chloride with cyclopropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-cyanobenzoyl chloride+cyclopropylamineN’-(2-cyanophenyl)-N-cyclopropyloxamide+HCl\text{2-cyanobenzoyl chloride} + \text{cyclopropylamine} \rightarrow \text{N1-(2-cyanophenyl)-N2-cyclopropyloxalamide} + \text{HCl} 2-cyanobenzoyl chloride+cyclopropylamine→N’-(2-cyanophenyl)-N-cyclopropyloxamide+HCl

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise control over reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-cyanophenyl)-N-cyclopropyloxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer agents.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-cyanophenyl)-N-methylformamide
  • N’-(2-cyanophenyl)-N-ethylacetamide
  • N’-(2-cyanophenyl)-N-phenylurea

Uniqueness

N’-(2-cyanophenyl)-N-cyclopropyloxamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-cyclopropyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-7-8-3-1-2-4-10(8)15-12(17)11(16)14-9-5-6-9/h1-4,9H,5-6H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCNHZBBEKMIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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